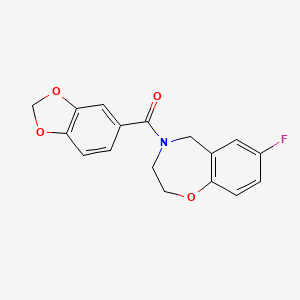

4-(2H-1,3-benzodioxole-5-carbonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Description

Propriétés

IUPAC Name |

1,3-benzodioxol-5-yl-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO4/c18-13-2-4-14-12(7-13)9-19(5-6-21-14)17(20)11-1-3-15-16(8-11)23-10-22-15/h1-4,7-8H,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTJHMJVSMOCPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1C(=O)C3=CC4=C(C=C3)OCO4)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxole-5-carbonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde, followed by cyclization.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Formation of the Benzoxazepine Ring: The final step involves the cyclization of the intermediate compounds to form the benzoxazepine ring under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2H-1,3-benzodioxole-5-carbonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

4-(2H-1,3-benzodioxole-5-carbonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antidiabetic, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(2H-1,3-benzodioxole-5-carbonyl)-7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons with Analogous Compounds

Core Benzoxazepine Derivatives

(a) 6-Fluoro-2,3,4,5-Tetrahydro-1,4-Benzoxazepine Hydrochloride

- Molecular Formula: C₉H₁₁ClFNO

- Key Features : Lacks the benzodioxole-carbonyl group; modified as a hydrochloride salt for improved solubility.

- Physicochemical Properties : Purity 95% (as reported in industrial-grade synthesis), molecular weight 201.70 g/mol .

(b) 4-Methyl-5-Phenyl-7-Chloro-1,4-Benzoxazepine

- Molecular Formula : C₁₆H₁₅ClN₂O₂

- Key Features : Chloro and phenyl substituents at positions 7 and 5, respectively.

- Synthesis : Derived via lithium aluminum hydride reduction of lactam precursors, yielding a lipophilic oil soluble in dilute acids .

- Comparison : The chloro group may confer greater electrophilicity than fluorine, affecting reactivity and binding kinetics.

Thiazepane and Diazepane Analogs

(a) 4-(2H-1,3-Benzodioxole-5-Carbonyl)-7-(2,5-Difluorophenyl)-1,4-Thiazepane

- Molecular Formula: C₂₀H₁₈F₂NO₃S

- Key Features : Replaces benzoxazepine with a thiazepane ring (sulfur atom instead of oxygen).

- Comparison : The thiazepane core may alter ring conformation and metabolic stability due to sulfur’s larger atomic radius and lower electronegativity .

(b) 4-[3-(1,4-Diazepan-1-Ylcarbonyl)-4-Fluorobenzyl]-1(2H)-Phthalazinone

- Molecular Formula : C₂₃H₂₁FN₄O₂

- Key Features: Incorporates a diazepane-carbonyl group and phthalazinone moiety.

Table 1: Key Properties of Target Compound and Analogs

Activité Biologique

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a benzodioxole moiety and a tetrahydro-benzoxazepine framework. Its systematic name reflects its intricate configuration, which is essential for its biological activity.

Molecular Formula

- C : 16

- H : 14

- F : 1

- O : 5

- N : 1

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, it has been shown to inhibit the activity of key enzymes involved in cancer progression. The inhibition of EZH1 and EZH2, which are implicated in various cancers, suggests that this compound could serve as a potential therapeutic agent against malignancies.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MCF-7 | 5.0 | EZH2 inhibition |

| Study B | HeLa | 3.2 | Apoptosis induction |

| Study C | A549 | 4.5 | Cell cycle arrest |

The mechanisms through which the compound exerts its biological effects include:

- Inhibition of Histone Methyltransferases : The compound's structure allows it to inhibit EZH1 and EZH2, leading to reduced methylation of histone H3 at lysine 27 (H3K27me3), a marker associated with gene repression.

- Induction of Apoptosis : Experimental results have shown that the compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of the compound. Modifications in the benzodioxole and benzoxazepine moieties can significantly affect its biological activity.

Key Findings

- Fluorination : The presence of the fluorine atom at the 7-position enhances lipophilicity, improving cell membrane permeability.

- Carbonyl Group : The carbonyl group at the 5-position plays a critical role in binding to target proteins, enhancing inhibitory effects on tumor growth.

Case Study 1: In Vivo Efficacy

In an animal model study, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential for further development as an anticancer drug.

Case Study 2: Comparative Analysis with Existing Drugs

A comparative study with established anticancer agents revealed that this compound exhibited lower toxicity while maintaining comparable efficacy against certain cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.